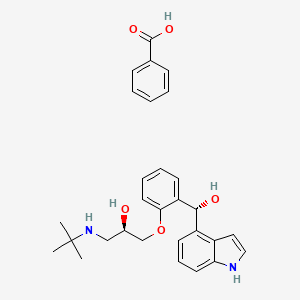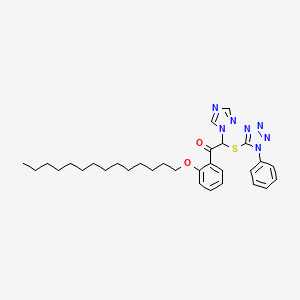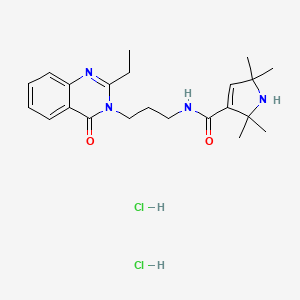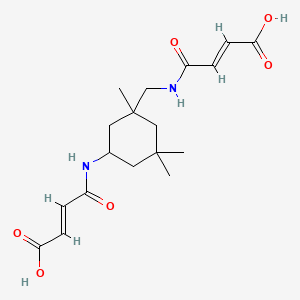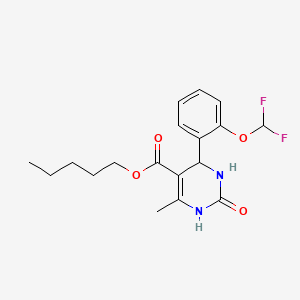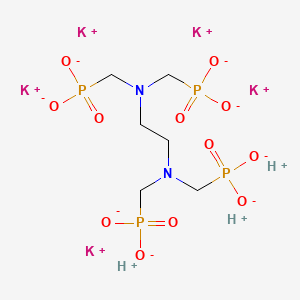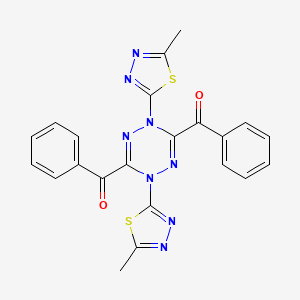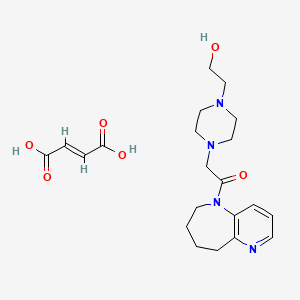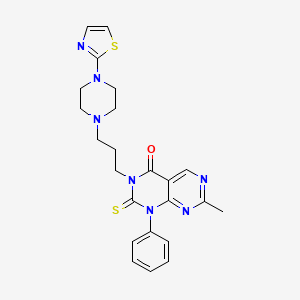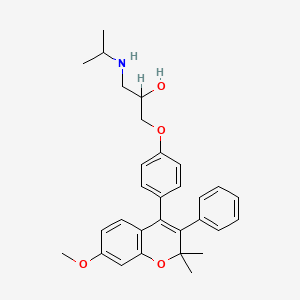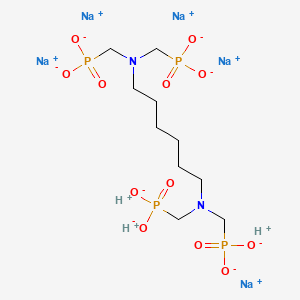
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C10H23N2Na5O12P4 and a molecular weight of 602.14 g/mol . This compound is known for its complex structure and is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonate esters, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and inhibit enzyme activity. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. This chelation process is crucial in various applications, including water treatment and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Heptasodium pentahydrogen (ethane-1,2-diylbis[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene))tetrakisphosphonate
- Undecasodium hydrogen (ethane-1,2-diylbis[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene))tetrakisphosphonate
- Dodecasodium (ethane-1,2-diylbis[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene))tetrakisphosphonate
Uniqueness
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit strong chelating properties. This makes it particularly useful in applications where metal ion chelation is essential, such as water treatment and enzyme inhibition .
Properties
CAS No. |
93919-83-6 |
|---|---|
Molecular Formula |
C10H23N2Na5O12P4 |
Molecular Weight |
602.14 g/mol |
IUPAC Name |
pentasodium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.5Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;/q;5*+1/p-5 |
InChI Key |
KMHXOADAZMNLBD-UHFFFAOYSA-I |
Canonical SMILES |
[H+].[H+].[H+].C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


